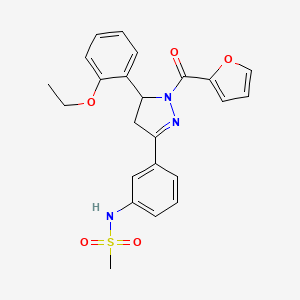

N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structure comprising a furan ring, a pyrazole moiety, and an ethoxyphenyl group. The presence of the methanesulfonamide functional group is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization with furan and phenyl groups. While specific synthetic methods for this compound are not extensively documented in the available literature, similar compounds often utilize techniques such as:

- Condensation Reactions : To form the pyrazole nucleus.

- Furan Functionalization : To introduce the furan-2-carbonyl group.

- Sulfonamide Formation : To attach the methanesulfonamide moiety.

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit promising anticancer properties. For instance, a related compound was shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism often involves modulation of the MAPK pathway, which is crucial in cancer cell growth and survival .

Inhibition of COX Enzymes

Molecular docking studies suggest that this compound may interact with cyclooxygenase enzymes (COX), particularly COX-2. This interaction is relevant as COX inhibitors are known for their anti-inflammatory and analgesic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Ethoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Furan and Pyrazole Units : Contribute to the binding affinity through π-stacking interactions with target proteins.

A comparative analysis with other bioactive compounds indicates that modifications at these positions can significantly alter their potency and selectivity.

Case Studies

Several case studies have explored similar compounds in clinical settings:

- In Vitro Studies :

- Animal Models :

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Anticancer Activity | IC50 values in micromolar range |

| COX-2 Inhibition | Potential based on molecular docking studies |

| Lipophilicity | Enhanced by ethoxy substitution |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with pyrazole and furan moieties possess significant anticancer properties. The structural characteristics of N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggest that it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Study: Pyrazole Derivatives in Cancer Research

A study published in Cancer Letters demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival rates . This suggests that this compound could be further explored for its potential as an anticancer agent.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The incorporation of the furan and pyrazole groups may enhance these properties.

Research Findings

A study highlighted the anti-inflammatory activity of similar sulfonamide derivatives, showing significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented, with several studies reporting their effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

In a comprehensive screening of synthesized pyrazoles, several compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Given the structural similarities, this compound could also exhibit similar antimicrobial properties.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.

Findings

Docking simulations against cyclooxygenase (COX) enzymes indicated favorable interactions with key active site residues . Such interactions suggest potential use as an analgesic or anti-inflammatory agent by inhibiting COX activity.

Data Table: Summary of Applications

Propiedades

IUPAC Name |

N-[3-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXONAEAZCUNLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.